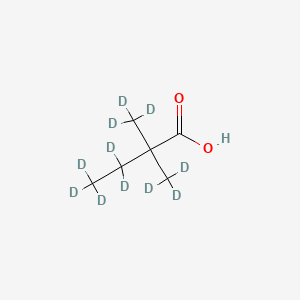

2,2-Dimethylbutanoic acid-d11

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H12O2 |

|---|---|

Molecular Weight |

127.23 g/mol |

IUPAC Name |

3,3,4,4,4-pentadeuterio-2,2-bis(trideuteriomethyl)butanoic acid |

InChI |

InChI=1S/C6H12O2/c1-4-6(2,3)5(7)8/h4H2,1-3H3,(H,7,8)/i1D3,2D3,3D3,4D2 |

InChI Key |

VUAXHMVRKOTJKP-BIQBMNTRSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])C([2H])([2H])[2H] |

Canonical SMILES |

CCC(C)(C)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Physicochemical Properties and Applications of 2,2-Dimethylbutanoic Acid-d11

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 2,2-Dimethylbutanoic acid-d11, a deuterated analog of 2,2-dimethylbutanoic acid. This document details experimental protocols for its synthesis and its application as an internal standard in quantitative analysis.

Core Physical Properties

Table 1: Physical and Chemical Properties of this compound and its Non-deuterated Analog

| Property | This compound | 2,2-Dimethylbutanoic Acid |

| Molecular Formula | C₆HD₁₁O₂[1] | C₆H₁₂O₂ |

| Molecular Weight | 127.23 g/mol [1] | 116.16 g/mol [2][3] |

| CAS Number | 1219804-04-2[1] | 595-37-9[2][3] |

| Appearance | Colorless to pale yellow liquid[1] | Clear colorless to pale yellow liquid[2] |

| Melting Point | Not specified (Est. approx. -14 °C) | -14 °C[2][3][4] |

| Boiling Point | Not specified (Est. approx. 186-190 °C) | 186-190 °C[2][3][5] |

| Density | Not specified (Est. approx. 0.926-0.928 g/mL at 25 °C) | 0.926 - 0.928 g/mL at 25 °C[3][6] |

| Refractive Index | Not specified (Est. approx. 1.4154 at 20 °C) | 1.4154 at 20 °C[2][3][6] |

| Solubility | ≥ 200 mg/mL in DMSO[1] | Soluble in organic solvents such as ethanol, methanol, isopropanol, and acetone.[2] |

| Isotopic Purity | 98 atom % D[7] | Not applicable |

Experimental Protocols

Synthesis of this compound

While a specific synthetic protocol for this compound is not detailed in the literature, general methods for the synthesis of deuterated carboxylic acids can be adapted. A practical approach involves the decarboxylative deuteration of a suitable precursor.[8][9]

Methodology: Decarboxylative Deuteration

-

Precursor Synthesis: Synthesize a derivative of malonic acid with the required carbon skeleton of 2,2-dimethylbutanoic acid.

-

Hydrogen/Deuterium (B1214612) Exchange: The precursor is subjected to a hydrogen/deuterium exchange reaction in the presence of deuterium oxide (D₂O) as the deuterium source. This step is often catalyzed.[10]

-

Decarboxylation: Subsequent decarboxylation of the deuterated malonic acid derivative yields the final product, this compound.[10]

-

Purification: The product can be purified using standard techniques such as distillation or chromatography.

Application as an Internal Standard in LC-MS/MS Pharmacokinetic Studies

This compound is an ideal internal standard for the quantification of 2,2-dimethylbutanoic acid and related compounds in biological matrices due to its similar chemical and physical properties to the analyte, but with a distinct mass.[11]

Methodology: Quantitative Analysis using a Deuterated Internal Standard

-

Sample Preparation:

-

To a known volume of biological matrix (e.g., plasma, urine), add a precise amount of this compound solution of a known concentration.

-

Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).

-

Vortex and centrifuge the sample to pellet the precipitated proteins.

-

The supernatant, containing the analyte and the internal standard, is then transferred for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Separation is typically achieved on a reverse-phase C18 column. The mobile phase usually consists of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with an additive like formic acid to improve ionization. A gradient elution is commonly employed to achieve optimal separation.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard are monitored.

-

-

Quantification:

-

A calibration curve is generated by analyzing a series of standards with known concentrations of the analyte and a constant concentration of the internal standard.

-

The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

-

The concentration of the analyte in the unknown samples is then determined from this calibration curve.

-

Workflow for Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for a pharmacokinetic study utilizing this compound as an internal standard.

Caption: Workflow for a pharmacokinetic study using this compound as an internal standard.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 2,2-Dimethylbutyric Acid Supplier | 595-37-9 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]

- 3. 2,2-Dimethylbutyric acid, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. echemi.com [echemi.com]

- 5. 2,2-Dimethylbutyric acid, 97% | Fisher Scientific [fishersci.ca]

- 6. 2,2-Dimethylbutyric acid | 595-37-9 [chemicalbook.com]

- 7. cdnisotopes.com [cdnisotopes.com]

- 8. hysz.nju.edu.cn [hysz.nju.edu.cn]

- 9. A highly selective decarboxylative deuteration of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A practical and environmentally friendly protocol for synthesis of α-deuterated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. resolvemass.ca [resolvemass.ca]

2,2-Dimethylbutanoic acid-d11 chemical structure and formula

This technical guide provides a comprehensive overview of the chemical structure, formula, and key properties of 2,2-Dimethylbutanoic acid-d11, a deuterated analog of 2,2-Dimethylbutanoic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry who utilize stable isotope-labeled compounds.

Chemical Structure and Formula

2,2-Dimethylbutanoic acid is a branched-chain carboxylic acid.[1] Its deuterated form, this compound, is a synthetic isotopologue where eleven hydrogen atoms have been replaced by deuterium (B1214612) atoms. This substitution is strategically placed on the methyl and ethyl groups, leaving the carboxylic acid proton intact.

The chemical structures of both 2,2-Dimethylbutanoic acid and its deuterated analog are depicted below.

Quantitative Data Summary

The key quantitative properties of 2,2-Dimethylbutanoic acid and its deuterated form are summarized in the table below for easy comparison.

| Property | 2,2-Dimethylbutanoic acid | This compound |

| Chemical Formula | C₆H₁₂O₂[1][2][3] | C₆HD₁₁O₂[4] |

| Molecular Weight | 116.16 g/mol [2] | 127.23 g/mol [4] |

| CAS Number | 595-37-9[2][3] | 1219804-04-2[4] |

| Appearance | Colorless liquid[1] | Colorless to light yellow liquid[4] |

Experimental Applications

This compound is primarily utilized as an internal standard in analytical methodologies. The incorporation of stable heavy isotopes of elements like hydrogen and carbon into drug molecules is a common practice for quantification during drug development.[4] Deuteration, in particular, has gained attention for its potential to influence the pharmacokinetic and metabolic profiles of drugs.[4]

Role as an Internal Standard

Due to its mass difference from the non-deuterated form, this compound is an ideal internal standard for quantitative analysis using techniques such as:

-

Nuclear Magnetic Resonance (NMR)

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

The experimental workflow for using a deuterated internal standard is outlined below.

Synthesis and Reactivity

While specific synthesis protocols for this compound are proprietary, the synthesis of its non-deuterated counterpart can be achieved through methods like the oxidation of the corresponding alcohol or the carbonylation of specific alkenes.[5] 2,2-Dimethylbutanoic acid undergoes typical reactions of carboxylic acids, such as esterification and amidation, making it a versatile intermediate in organic synthesis.[1][5] The deuterated analog is expected to exhibit similar chemical reactivity.

Solubility and Storage

2,2-Dimethylbutanoic acid is moderately soluble in water and soluble in many organic solvents like ether and chloroform.[5] The deuterated form is soluble in DMSO.[4] For long-term stability, this compound in its pure form should be stored at -20°C.[4] If prepared as a stock solution in a solvent, it should be stored at -80°C for up to six months or -20°C for up to one month.[4]

References

- 1. CAS 595-37-9: 2,2-Dimethylbutanoic acid | CymitQuimica [cymitquimica.com]

- 2. 2,2-Dimethylbutanoic acid | C6H12O2 | CID 11684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Butanoic acid, 2,2-dimethyl- [webbook.nist.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. solubilityofthings.com [solubilityofthings.com]

A Technical Guide to 2,2-Dimethylbutanoic acid-d11 (CAS: 1219804-04-2) for Researchers and Drug Development Professionals

An in-depth examination of the properties, applications, and analytical methodologies of the stable isotope-labeled compound, 2,2-Dimethylbutanoic acid-d11.

This technical guide provides a comprehensive overview of this compound, a deuterated analog of 2,2-Dimethylbutanoic acid. Designed for researchers, scientists, and professionals in drug development, this document details the compound's chemical and physical properties, its primary application as an internal standard in quantitative analysis, and relevant biological context. The guide includes structured data tables, detailed experimental protocols, and visualizations of key processes to facilitate its use in a laboratory setting.

Compound Overview

This compound is the deuterium-labeled form of 2,2-Dimethylbutanoic acid, a branched-chain fatty acid. The non-labeled compound is a known metabolite of the cholesterol-lowering drug, simvastatin (B1681759).[1] Due to its stable isotope label, this compound serves as an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantification.[2][3] It is primarily used as an internal standard to improve the accuracy and precision of measurements of its non-labeled counterpart in various biological matrices.[2][3]

The unlabelled form, 2,2-dimethylbutanoic acid, has been investigated for its therapeutic potential in conditions such as β-thalassemia and other hemoglobinopathies.

Chemical and Physical Properties

The fundamental properties of this compound and its non-deuterated analog are summarized in the tables below.

| Property | This compound |

| CAS Number | 1219804-04-2 |

| Molecular Formula | C₆HD₁₁O₂ |

| Molecular Weight | 127.23 g/mol [2][3] |

| Appearance | Liquid[2] |

| Color | Colorless to light yellow[2] |

| Purity | Typically ≥98% or ≥99% |

| Synonyms | 3,3,4,4,4-pentadeuterio-2,2-bis(trideuteriomethyl)butanoic acid |

| Storage Temperature | 2-8°C or -20°C for long-term storage[2] |

| Property | 2,2-Dimethylbutanoic acid (non-deuterated) |

| CAS Number | 595-37-9 |

| Molecular Formula | C₆H₁₂O₂ |

| Molecular Weight | 116.16 g/mol [1] |

| Appearance | Colorless liquid |

| Solubility | Moderately soluble in water, soluble in organic solvents like ether and chloroform.[4] |

Solubility and Storage

This compound is readily soluble in organic solvents such as DMSO.[2] For long-term stability, it is recommended to store the pure compound at -20°C.[2] Stock solutions in solvent can be stored at -80°C for up to six months.[2]

Biological Significance and Metabolism

The non-deuterated analog, 2,2-dimethylbutanoic acid, is a metabolite of the widely prescribed statin, simvastatin. Simvastatin is a prodrug that is hydrolyzed in the body to its active form. The 2,2-dimethylbutyryl side chain of simvastatin can be cleaved, leading to the formation of 2,2-dimethylbutanoic acid.[1]

Experimental Protocols

Use as an Internal Standard in LC-MS/MS Analysis

Deuterated internal standards are the gold standard for quantitative analysis using mass spectrometry.[2] The following protocol is a general guideline for using this compound as an internal standard for the quantification of 2,2-dimethylbutanoic acid in a biological matrix.

Objective: To accurately quantify the concentration of 2,2-dimethylbutanoic acid in a plasma sample.

Materials:

-

This compound (Internal Standard, IS)

-

2,2-Dimethylbutanoic acid (Analyte standard)

-

Blank plasma (from the same species as the samples)

-

Acetonitrile (B52724) (ACN)

-

Formic acid (FA)

-

Water (LC-MS grade)

-

LC-MS/MS system

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the analyte standard (e.g., 1 mg/mL in methanol).

-

Prepare a stock solution of the IS, this compound (e.g., 1 mg/mL in methanol).

-

-

Preparation of Calibration Standards and Quality Control (QC) Samples:

-

Serially dilute the analyte stock solution to prepare working solutions at various concentrations.

-

Spike the working solutions into blank plasma to create calibration standards at a range of concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of each calibration standard, QC sample, and unknown plasma sample in a microcentrifuge tube, add a fixed amount of the IS working solution (e.g., 10 µL of a 1 µg/mL solution).

-

Vortex briefly.

-

Add a protein precipitation agent, such as acetonitrile (e.g., 200 µL).

-

Vortex vigorously for 1-2 minutes to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate the analyte from matrix components.

-

Flow Rate: e.g., 0.4 mL/min.

-

Injection Volume: e.g., 5 µL.

-

-

Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for carboxylic acids.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

For 2,2-dimethylbutanoic acid (analyte): Determine the precursor and product ions (e.g., [M-H]⁻ → fragment).

-

For this compound (IS): Determine the corresponding precursor and product ions, which will have a higher mass due to the deuterium (B1214612) atoms.

-

-

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the IS.

-

Calculate the ratio of the analyte peak area to the IS peak area.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Safety and Handling

2,2-Dimethylbutanoic acid and its deuterated form are considered irritants. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling these compounds. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a critical tool for researchers and drug development professionals requiring accurate quantification of its non-labeled analog. Its use as an internal standard in LC-MS/MS and other mass spectrometry-based methods helps to mitigate variability in sample preparation and analysis, leading to more reliable and reproducible data. Understanding its properties, biological context as a metabolite of simvastatin, and the appropriate experimental protocols for its use will enable scientists to effectively incorporate this stable isotope-labeled compound into their analytical workflows.

References

Synthesis of 2,2-Dimethylbutanoic Acid-d11: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2,2-Dimethylbutanoic acid-d11, a deuterated isotopologue of 2,2-Dimethylbutanoic acid. The described methodology is based on the well-established Grignard reaction, a powerful tool in organic synthesis for the formation of carbon-carbon bonds. This guide provides a comprehensive experimental protocol, quantitative data, and visual representations of the synthetic workflow to aid researchers in the preparation of this labeled compound, which is valuable as an internal standard in pharmacokinetic and metabolic studies.

Synthetic Strategy

The synthesis of this compound is achieved through the carboxylation of a deuterated Grignard reagent. The key steps involve the formation of a deuterated Grignard reagent from a suitable deuterated alkyl halide and magnesium metal, followed by its reaction with carbon dioxide and subsequent acidic workup to yield the desired carboxylic acid.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound. The yield is based on reported syntheses of the non-deuterated analogue, and the isotopic purity is based on the high enrichment levels of commercially available deuterated starting materials.

| Parameter | Value |

| Yield | ~72% |

| Isotopic Purity | >98 atom % D |

| Chemical Purity | >98% |

| Molecular Formula | C₆HD₁₁O₂ |

| Molecular Weight | 127.23 g/mol |

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of 2,2-Dimethylbutanoic acid via a Grignard reaction.[1] All operations should be carried out under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents to prevent quenching of the Grignard reagent.

Materials:

-

2-Chloro-2-(methyl-d3)-butane-3,3,4,4,4-d5 (or the corresponding bromo-d11 analogue)

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Carbon dioxide (dry ice or gas)

-

Hydrochloric acid (e.g., 3 M aqueous solution)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add a small portion of anhydrous diethyl ether or THF to cover the magnesium.

-

Dissolve 2-chloro-2-(methyl-d3)-butane-3,3,4,4,4-d5 (1 equivalent) in anhydrous diethyl ether or THF in the dropping funnel.

-

Add a small amount of the alkyl halide solution to the magnesium suspension to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

-

Once the reaction has started, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the reaction mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Carboxylation:

-

Cool the Grignard reagent solution in an ice-water or dry ice-acetone bath.

-

Slowly add crushed dry ice (solid carbon dioxide) in small portions to the vigorously stirred Grignard solution. Alternatively, bubble dry carbon dioxide gas through the solution. A white precipitate will form.

-

Continue adding carbon dioxide until the exothermic reaction ceases.

-

Allow the reaction mixture to warm to room temperature.

-

-

Workup and Purification:

-

Slowly and carefully pour the reaction mixture over a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and dissolve the magnesium salts.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with two additional portions of diethyl ether or THF.

-

Combine the organic extracts and wash them with brine (saturated aqueous sodium chloride solution).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude this compound by distillation or chromatography to yield the final product.

-

Visualized Experimental Workflow

The following diagram illustrates the key stages of the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Signaling Pathway Analogy: The Grignard Reaction Mechanism

While not a biological signaling pathway, the mechanism of the Grignard reaction can be visualized as a sequence of chemical transformations.

Caption: Mechanism of the Grignard carboxylation reaction.

References

An In-depth Technical Guide to the Purity and Isotopic Enrichment of 2,2-Dimethylbutanoic acid-d11

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical purity and isotopic enrichment of 2,2-Dimethylbutanoic acid-d11, a deuterated analog of 2,2-Dimethylbutanoic acid. This stable isotope-labeled compound is a critical tool in analytical and research settings, primarily utilized as an internal standard for quantitative analyses by Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its structural similarity to the unlabeled analyte allows for accurate quantification in complex matrices by correcting for variations during sample preparation and analysis.

Data Presentation

The quality of this compound is defined by its chemical purity and the degree of isotopic enrichment. The following tables summarize the typical specifications provided by commercial suppliers.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| Chemical Formula | C₆HD₁₁O₂ | MedchemExpress[1] |

| Molecular Weight | 127.23 g/mol | CDN Isotopes[2] |

| CAS Number | 1219804-04-2 | CDN Isotopes[2] |

| Appearance | Colorless to light yellow liquid | MedchemExpress[1] |

| Storage Temperature | 2-8°C | Sigma-Aldrich |

Table 2: Purity and Isotopic Enrichment Specifications

| Parameter | Specification | Analytical Method(s) | Supplier Examples |

| Chemical Purity | ≥96% - 99% | GC-MS, HPLC, NMR | LGC Standards (min 98%), Sigma-Aldrich (99%), Unnamed Supplier (>96.0%(GC)(T)) |

| Isotopic Enrichment | ≥98 atom % D | Mass Spectrometry, NMR | CDN Isotopes (98 atom % D) |

Experimental Protocols

The determination of chemical purity and isotopic enrichment of this compound requires robust analytical methodologies. The following protocols are based on established techniques for the analysis of deuterated compounds.

Determination of Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for identifying and quantifying volatile impurities. As 2,2-Dimethylbutanoic acid is a carboxylic acid, derivatization may be necessary to improve its volatility and chromatographic performance.

1. Derivatization (Esterification):

-

Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or Diazomethane.

-

Procedure:

-

Accurately weigh approximately 1 mg of this compound into a vial.

-

Add 100 µL of a suitable solvent (e.g., acetonitrile).

-

Add 50 µL of BSTFA + 1% TMCS.

-

Cap the vial and heat at 60°C for 30 minutes.

-

Cool to room temperature before GC-MS analysis.

-

2. GC-MS Parameters:

-

GC Column: A non-polar column, such as a 30 m x 0.25 mm x 0.25 µm DB-5ms or equivalent.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: 10°C/min to 250°C.

-

Hold: 5 minutes at 250°C.

-

-

Injector Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

MS Ion Source Temperature: 230°C.

-

MS Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 30-400.

3. Data Analysis:

-

The chemical purity is determined by calculating the peak area percentage of the derivatized this compound relative to the total peak area of all detected compounds.

Determination of Isotopic Enrichment by High-Resolution Mass Spectrometry (HRMS)

This method allows for the accurate determination of the isotopic distribution of the molecule.

1. Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid for LC-MS).

2. LC-HRMS Parameters:

-

LC System: A standard HPLC or UHPLC system. A chromatographic separation may not be necessary if the sample is of high chemical purity.

-

Mass Spectrometer: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is suitable for carboxylic acids.

-

Scan Mode: Full scan from m/z 100-200.

3. Data Analysis:

-

Acquire the mass spectrum of the [M-H]⁻ ion.

-

The isotopic enrichment is calculated by comparing the measured intensities of the different isotopologue peaks (M, M+1, M+2, etc.) with the theoretical distribution for a given enrichment level.

-

Specialized software or manual calculations can be used to deconvolute the contributions of the natural abundance of ¹³C from the deuterium (B1214612) labeling to determine the precise atom % D.

Purity and Isotopic Enrichment Confirmation by NMR Spectroscopy

NMR spectroscopy provides valuable information on both the chemical purity and the extent and position of deuteration.

1. ¹H NMR for Chemical Purity and Deuteration Confirmation:

-

Solvent: A deuterated solvent in which the sample is soluble (e.g., Chloroform-d, CDCl₃).

-

Procedure:

-

Dissolve a known amount of this compound in the deuterated solvent.

-

Acquire the ¹H NMR spectrum.

-

-

Data Analysis:

-

The absence or significant reduction of proton signals corresponding to the methyl and ethyl groups confirms a high level of deuteration.

-

The presence of any unexpected signals can indicate chemical impurities. Purity can be estimated by integrating the impurity signals relative to a known reference standard.

-

2. ²H NMR for Isotopic Enrichment:

-

Solvent: A protonated solvent (e.g., CHCl₃).

-

Procedure:

-

Prepare a concentrated solution of the sample in the protonated solvent.

-

Acquire the ²H NMR spectrum.

-

-

Data Analysis:

-

The spectrum will show signals corresponding to the deuterium atoms at the different positions in the molecule.

-

The relative integrals of these signals can be used to confirm the labeling pattern and quantify the deuterium content at each position.

-

Mandatory Visualizations

Workflow for the Use of this compound as an Internal Standard in LC-MS Analysis

The primary application of this compound is as an internal standard in quantitative analytical methods. The following diagram illustrates a typical workflow.

Logical Relationship for Purity and Enrichment Assessment

The following diagram illustrates the logical flow for the comprehensive characterization of this compound.

References

An In-depth Technical Guide on the Solubility of 2,2-Dimethylbutanoic Acid-d11 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,2-Dimethylbutanoic acid-d11. Due to the limited availability of specific data for the deuterated form, this document leverages data from its non-deuterated analogue, 2,2-Dimethylbutanoic acid. The isotopic substitution of hydrogen with deuterium (B1214612) is not expected to significantly alter the compound's solubility properties.

Core Concepts of Solubility

2,2-Dimethylbutanoic acid is a branched-chain carboxylic acid.[1][2] Its solubility is governed by the interplay between the polar carboxylic acid group and the nonpolar alkyl chain. The carboxylic acid head can engage in hydrogen bonding with polar solvents, while the branched alkyl tail favors interactions with nonpolar organic solvents. This dual nature results in a balanced solubility profile in both polar and nonpolar media.[3]

Qualitative Solubility Data

| Solvent | Solubility | Reference |

| Ether | Soluble | [3] |

| Chloroform | Soluble | [3] |

| Methanol | Slightly Soluble | [4] |

| Water | Limited / Moderately Soluble | [1][3] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a compound like 2,2-Dimethylbutanoic acid in an organic solvent. This method is based on common laboratory practices for solubility assessment.[5][6][7][8]

Objective: To determine the qualitative and semi-quantitative solubility of 2,2-Dimethylbutanoic acid in a given organic solvent.

Materials:

-

2,2-Dimethylbutanoic acid

-

Selected organic solvents (e.g., ethanol, acetone, ethyl acetate, etc.)

-

Small test tubes or vials

-

Vortex mixer

-

Analytical balance

-

Pipettes

Procedure:

-

Preparation: Label a series of clean, dry test tubes with the names of the solvents to be tested.

-

Initial Assessment (Qualitative):

-

Add approximately 0.05 mL (or 25 mg) of 2,2-Dimethylbutanoic acid to a test tube.

-

Add 0.75 mL of the selected solvent in small portions, shaking vigorously after each addition.

-

Observe if the compound dissolves completely. If it does, it is considered soluble. If it dissolves partially, it is slightly soluble. If no dissolution is observed, it is considered insoluble.

-

-

Semi-Quantitative Determination:

-

If the compound is found to be soluble in the initial assessment, continue to add the acid in pre-weighed increments (e.g., 10 mg) to the saturated solution until a precipitate is observed.

-

Record the total mass of the compound that dissolved in the known volume of the solvent to estimate the solubility.

-

Experimental Workflow Diagram

The following diagram illustrates a general workflow for assessing the solubility of a compound.

Caption: General workflow for solubility determination.

References

- 1. CAS 595-37-9: 2,2-Dimethylbutanoic acid | CymitQuimica [cymitquimica.com]

- 2. 2,2-Dimethylbutanoic acid | C6H12O2 | CID 11684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. chembk.com [chembk.com]

- 5. scribd.com [scribd.com]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

A Comprehensive Technical Guide to 2,2-Dimethylbutanoic Acid-d11: Safety, Handling, and Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safety, handling, and applications of 2,2-Dimethylbutanoic acid-d11. The content herein is curated for professionals in research and development who utilize isotopically labeled compounds.

This compound is the deuterated form of 2,2-Dimethylbutanoic acid, a branched-chain fatty acid.[1] In its deuterated form, it serves as a valuable tool in various research applications, primarily as a tracer and an internal standard for quantitative analyses using techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The incorporation of stable heavy isotopes like deuterium (B1214612) has gained significant attention for its potential to influence the pharmacokinetic and metabolic profiles of drug candidates.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties for both this compound and its non-deuterated analog are presented below for comparison.

| Property | This compound | 2,2-Dimethylbutanoic acid |

| CAS Number | 1219804-04-2[1] | 595-37-9 |

| Molecular Formula | C₆HD₁₁O₂[1] | C₆H₁₂O₂ |

| Molecular Weight | 127.23 g/mol [1] | 116.16 g/mol |

| Appearance | Colorless to light yellow liquid[1] | Colorless clear liquid |

| Boiling Point | Not available | 187.3 ± 8.0 °C at 760 mmHg |

| Melting Point | Not available | -14 °C |

| Flash Point | Not available | 79.4 ± 0.0 °C |

| Density | Not available | 0.9 ± 0.1 g/cm³ |

| Solubility | Soluble in DMSO (≥ 200 mg/mL)[1] | Not available |

Hazard Identification and Safety Precautions

Based on the hazard profile of 2,2-Dimethylbutanoic acid, the deuterated form should be handled with care. The primary hazards are summarized in the table below.

| Hazard | Description | GHS Classification (for non-deuterated form) |

| Acute Oral Toxicity | Harmful if swallowed. | Category 4 |

| Skin Irritation | Causes skin irritation. | Category 2 |

| Eye Irritation | Causes serious eye irritation. | Category 2 |

| Respiratory Irritation | May cause respiratory irritation. | STOT SE 3 |

| Flammability | Combustible liquid. | Category 4 |

Precautionary Measures

| Type | Precautionary Statements (Based on non-deuterated form) |

| Prevention | Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking. Wash face, hands, and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. |

| Response | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. IF ON SKIN: Wash with plenty of soap and water. IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. IN CASE OF FIRE: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish. |

| Storage | Store in a well-ventilated place. Keep container tightly closed. |

| Disposal | Dispose of contents/container to an approved waste disposal plant. |

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.

Storage Recommendations:

| Condition | Duration |

| Pure Form (-20°C) | 3 years[1] |

| Pure Form (4°C) | 2 years[1] |

| In Solvent (-80°C) | 6 months[1] |

| In Solvent (-20°C) | 1 month[1] |

It is recommended to aliquot the solution after preparation to avoid repeated freeze-thaw cycles.[1]

Experimental Protocols and Applications

As an isotopically labeled compound, this compound is primarily used as an internal standard or tracer in quantitative analytical studies.

General Protocol for Use as an Internal Standard:

A known concentration of this compound is added to a sample containing the non-deuterated analyte. The sample is then analyzed by a mass spectrometry-based method (e.g., LC-MS or GC-MS). The ratio of the signal from the analyte to the signal from the deuterated internal standard is used to calculate the concentration of the analyte, correcting for variations in sample preparation and instrument response.

Visualizing Handling and Safety Procedures

To further clarify the handling and safety protocols, the following diagrams illustrate the key workflows and logical relationships.

References

An In-depth Technical Guide to the Storage and Stability of 2,2-Dimethylbutanoic acid-d11 Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the proper storage, stability, and handling of 2,2-Dimethylbutanoic acid-d11, a deuterated internal standard crucial for quantitative analysis in various research and development settings. Adherence to these guidelines is essential to ensure the integrity and accuracy of experimental results.

Overview of this compound

This compound is a stable isotope-labeled analog of 2,2-dimethylbutanoic acid. The replacement of hydrogen atoms with deuterium (B1214612) (¹¹H) provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based bioanalytical methods, such as LC-MS/MS.[1] Its primary application is to correct for variability during sample preparation and analysis, ensuring accurate quantification of the unlabeled analyte.[2]

Storage and Stability Data

Proper storage is critical to maintain the chemical and isotopic purity of this compound. The following tables summarize the recommended storage conditions and stability periods for the compound in its pure form and as a stock solution.

Table 1: Storage Recommendations for Pure this compound

| Storage Condition | Temperature | Duration |

| Long-term | -20°C | 3 years[3] |

| Short-term | 4°C | 2 years[3] |

| Room Temperature | Room Temperature | Stable under recommended conditions, re-analyze after 3 years[4] |

Table 2: Stability of this compound Stock Solutions

| Solvent | Storage Temperature | Duration |

| In Solvent | -80°C | 6 months[3] |

| In Solvent | -20°C | 1 month[3] |

Note: For in-solvent storage, it is recommended to use a high-purity, anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO).[3] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into single-use vials.[3]

Experimental Protocols

The following are detailed methodologies for key experiments related to the handling and stability testing of this compound.

Preparation of Stock Solutions

Objective: To prepare a concentrated stock solution of this compound for subsequent dilutions.

Materials:

-

This compound (neat)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Volumetric flasks (Class A)

-

Pipettes (calibrated)

Procedure:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

-

Accurately weigh the desired amount of the neat compound using an analytical balance.

-

Transfer the weighed compound to a volumetric flask of the appropriate size.

-

Add a small amount of DMSO to dissolve the compound.

-

Once dissolved, add DMSO to the calibration mark of the volumetric flask.

-

Mix the solution thoroughly by inversion.

-

Aliquot the stock solution into smaller, single-use vials for storage at -80°C or -20°C.[3]

Assessment of H/D Back-Exchange Stability

Objective: To determine the stability of the deuterium labels on this compound under experimental conditions by monitoring for any exchange of deuterium with hydrogen (H/D back-exchange).

Materials:

-

This compound stock solution

-

Test medium (e.g., phosphate-buffered saline pH 7.4, plasma)

-

Incubator (e.g., 37°C for physiological studies)

-

Quenching solution (e.g., cold acetonitrile)

-

LC-MS system

Procedure:

-

Spike a known concentration of the this compound stock solution into the test medium.

-

Incubate the sample at the desired temperature.

-

Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Immediately stop any potential enzymatic activity by adding a quenching solution.

-

If necessary, extract the compound from the matrix (e.g., using protein precipitation or liquid-liquid extraction).

-

Analyze the samples using LC-MS, monitoring the mass isotopologue distribution over time.

-

A shift towards lower masses indicates H/D back-exchange.

-

Calculate the percentage of the deuterated form remaining at each time point to determine the rate of exchange.

Caption: Workflow for H/D Back-Exchange Stability Assessment.

Forced Degradation Study

Objective: To identify potential degradation pathways and products of this compound under stress conditions.

Materials:

-

This compound

-

0.1 M Hydrochloric acid (HCl)

-

0.1 M Sodium hydroxide (B78521) (NaOH)

-

3% Hydrogen peroxide (H₂O₂)

-

Heating block or oven

-

LC-MS system

Procedure:

-

Prepare Stress Samples:

-

Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and incubate at a specified temperature (e.g., 60°C).

-

Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and incubate.

-

Oxidative Degradation: Dissolve the compound in 3% H₂O₂ and incubate.

-

Thermal Degradation: Store the solid compound or a solution in a sealed vial at an elevated temperature (e.g., 80°C).

-

-

Time Points: Collect samples at various time points.

-

Analysis: Analyze the stressed samples by LC-MS to identify any degradation products.

Caption: Workflow for a Forced Degradation Study.

General Handling and Safety Precautions

While this compound is a stable, non-radioactive isotope-labeled compound, the chemical properties are dictated by the parent molecule, 2,2-dimethylbutanoic acid. Therefore, standard laboratory safety precautions should be followed.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, such as a chemical fume hood, especially when dealing with the neat material.

-

Handling: Avoid inhalation, ingestion, and skin contact. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier. The SDS for the unlabeled analog, 2,2-dimethylbutanoic acid, indicates that it can cause skin and eye irritation.[5]

References

Technical Guide: 2,2-Dimethylbutanoic Acid-d11 for Quantitative Analysis

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of 2,2-Dimethylbutanoic acid-d11, focusing on its core application as an internal standard in quantitative mass spectrometry. It includes key physicochemical data, a detailed experimental protocol for its use in bioanalysis, and a workflow diagram for clarity.

Core Compound Data

2,2-Dimethylbutanoic acid is a branched-chain fatty acid. Its deuterated isotopologue, this compound, serves as an ideal internal standard for quantitative assays due to its chemical similarity and mass difference from the endogenous compound. The use of stable isotope-labeled standards is the gold standard in mass spectrometry-based quantification, correcting for variability during sample preparation and analysis.

Physicochemical Properties

Quantitative data for 2,2-Dimethylbutanoic acid and its d11-labeled counterpart are summarized below.

| Property | 2,2-Dimethylbutanoic Acid | This compound |

| Molecular Formula | C₆H₁₂O₂[1][2][3][4][5] | C₆HD₁₁O₂[6] |

| Molecular Weight | 116.16 g/mol [1][3][5][7] | 127.23 g/mol [6][8][9] |

| CAS Number | 595-37-9[1][2][3] | 1219804-04-2[6][8][9] |

Application in Quantitative Bioanalysis

This compound is primarily used as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The principle of this method, known as stable isotope dilution, involves adding a known quantity of the deuterated standard to samples at an early stage of preparation.[1][2] Because the deuterated standard has nearly identical chemical and physical properties to the non-deuterated analyte, it experiences similar effects during extraction, chromatography, and ionization.[2][3] Any sample loss or variation in instrument response affects both the analyte and the IS proportionally. By measuring the peak area ratio of the analyte to the internal standard, accurate and precise quantification can be achieved.[1][2]

Experimental Protocol: Quantification in a Biological Matrix

This section outlines a representative protocol for the quantification of an analyte (e.g., a small carboxylic acid) in a biological matrix like plasma, using this compound as an internal standard. This method is based on common bioanalytical workflows involving protein precipitation and LC-MS/MS analysis.

Materials and Reagents

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).

-

Chemicals: Analyte reference standard, this compound, HPLC-grade solvents (e.g., acetonitrile (B52724), methanol, water), and a mobile phase modifier (e.g., formic acid).[2]

-

Biological Matrix: Blank plasma for calibration standards and quality control samples.

Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Independently prepare stock solutions of the analyte and the internal standard (this compound) in a suitable organic solvent, such as methanol.

-

Analyte Working Solutions: Create a series of working solutions by serially diluting the analyte primary stock solution. These will be used to prepare calibration standards and quality control (QC) samples.[2]

-

Internal Standard (IS) Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 50 ng/mL). This solution will be added to every sample, calibrator, and QC.[2]

Sample Preparation (Protein Precipitation)

-

Aliquoting: In a microcentrifuge tube, add 100 µL of the sample (unknown, calibration standard, or QC).

-

Spiking: Add a fixed volume (e.g., 10 µL) of the IS spiking solution to each tube.[2]

-

Mixing: Vortex the tubes for approximately 10 seconds to ensure thorough mixing.

-

Precipitation: Add 300 µL of cold acetonitrile to each tube to precipitate plasma proteins.[2]

-

Centrifugation: Vortex again and then centrifuge at high speed (e.g., >12,000 g) for 10 minutes to pellet the precipitated proteins.

-

Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate for analysis.

LC-MS/MS Analysis

-

Chromatography: Use a reverse-phase C18 column to separate the analyte and internal standard. A gradient elution with mobile phases consisting of water and acetonitrile/methanol with a small amount of formic acid is typically employed to ensure good peak shape and retention.[1]

-

Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[1] This involves monitoring specific precursor-to-product ion transitions for both the analyte and this compound, providing high selectivity and sensitivity.

Data Analysis

-

Peak Integration: Integrate the chromatographic peak areas for the specific MRM transitions of the analyte and the internal standard.[2]

-

Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for all samples.[2]

-

Calibration Curve: Plot the peak area ratios of the calibration standards against their known concentrations. Perform a weighted (e.g., 1/x²) linear regression to generate the calibration curve.[2]

-

Quantification: Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.[2]

Visualization

Experimental Workflow Diagram

The following diagram illustrates the key steps in a typical bioanalytical workflow using a deuterated internal standard.

Caption: Bioanalytical workflow for quantification using a deuterated internal standard.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 6. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples | MDPI [mdpi.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. youtube.com [youtube.com]

Methodological & Application

The Use of 2,2-Dimethylbutanoic Acid-d11 as an Internal Standard for Quantitative Analysis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 2,2-Dimethylbutanoic acid-d11 as an internal standard in the quantitative analysis of its non-deuterated analogue, 2,2-Dimethylbutanoic acid. The information is tailored for researchers, scientists, and professionals involved in drug development and related fields who require accurate and reliable quantification of this short-chain fatty acid in biological matrices.

Introduction to 2,2-Dimethylbutanoic Acid and the Role of Deuterated Internal Standards

2,2-Dimethylbutanoic acid, a branched-chain fatty acid, is of interest in various research areas, including as a potential therapeutic agent.[1] Accurate quantification of this compound in biological samples is crucial for pharmacokinetic, toxicokinetic, and metabolomic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis using mass spectrometry-based methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[2]

Deuterated internal standards are ideal for these applications because they exhibit nearly identical physicochemical properties to the analyte of interest.[2] This ensures they behave similarly during sample preparation, chromatography, and ionization, effectively compensating for variations in extraction recovery, matrix effects, and instrument response.[2] this compound, being the deuterium-labeled form of 2,2-Dimethylbutanoic acid, serves as an excellent internal standard for its quantitative analysis.[2]

Physicochemical Properties

A summary of the key physicochemical properties of 2,2-Dimethylbutanoic acid and its deuterated internal standard is presented in Table 1.

| Property | 2,2-Dimethylbutanoic Acid | This compound |

| Molecular Formula | C6H12O2 | C6HD11O2 |

| Molecular Weight | 116.16 g/mol [3] | 127.23 g/mol [2] |

| CAS Number | 595-37-9[4] | 1219804-04-2[2] |

| Appearance | Liquid | Colorless to light yellow liquid[2] |

| Synonyms | 2,2-Dimethylbutyric acid, Dimebutic acid[4] | 2,2-Dimethylbutyric-d11 Acid[5] |

Application: Quantification of 2,2-Dimethylbutanoic Acid in Human Plasma by LC-MS/MS

This section outlines a detailed protocol for the quantitative analysis of 2,2-Dimethylbutanoic acid in human plasma using this compound as an internal standard. The method is adapted from a validated procedure for a similar analyte and incorporates best practices for the use of a deuterated internal standard.

Experimental Protocol

3.1.1. Materials and Reagents

-

2,2-Dimethylbutanoic acid (analytical standard)

-

This compound (internal standard)[2]

-

Human plasma (K2EDTA)

-

Acetonitrile (B52724) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure)

-

Methanol (LC-MS grade)

3.1.2. Preparation of Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 2,2-Dimethylbutanoic acid in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with a 50:50 methanol:water mixture to prepare calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (10 µg/mL): Dilute the internal standard stock solution with acetonitrile.

3.1.3. Sample Preparation (Protein Precipitation)

-

Label polypropylene (B1209903) microcentrifuge tubes for calibration standards, QCs, and unknown samples.

-

Add 50 µL of the appropriate analyte working solution (for calibration and QC samples) or blank methanol:water (for unknown samples) to the respective tubes.

-

Pipette 100 µL of human plasma into each tube.

-

Vortex briefly to mix.

-

Add 10 µL of the internal standard working solution (10 µg/mL) to all tubes.

-

Add 300 µL of cold acetonitrile to each tube to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex to ensure complete dissolution and centrifuge briefly before injection.

References

- 1. Identification of 2,2-Dimethylbutanoic Acid (HST5040), a Clinical Development Candidate for the Treatment of Propionic Acidemia and Methylmalonic Acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 2,2-Dimethylbutanoic acid | C6H12O2 | CID 11684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,2-dimethylbutanoic acid | 595-37-9; 98418-47-4 | Buy Now [molport.com]

- 5. 2,2-Dimethylbutyric-d11 Acid | LGC Standards [lgcstandards.com]

Application Note: Quantitative Analysis of 2,2-Dimethylbutanoic Acid in Human Plasma using a Stable Isotope Dilution LC-MS/MS Method

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,2-Dimethylbutanoic acid, a branched-chain fatty acid, is a metabolite of the lactone prodrug simvastatin.[1] Its quantification in biological matrices is crucial for pharmacokinetic and metabolic studies. Short-chain fatty acids (SCFAs) like 2,2-Dimethylbutanoic acid are challenging to analyze via liquid chromatography-mass spectrometry (LC-MS/MS) due to their high polarity and poor retention on conventional reversed-phase columns.[2] To overcome these challenges, this protocol employs a derivatization strategy using 3-nitrophenylhydrazine (B1228671) (3-NPH) to enhance chromatographic retention and ionization efficiency.[2][3] The method incorporates 2,2-Dimethylbutanoic acid-d11 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and injection.[4][5] This application note provides a detailed protocol for the extraction, derivatization, and LC-MS/MS analysis of 2,2-Dimethylbutanoic acid in human plasma.

Experimental Protocols

1. Materials and Reagents

-

Analytes and Internal Standard: 2,2-Dimethylbutanoic acid, this compound.

-

Solvents: Acetonitrile (B52724) (LC-MS grade), Water (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade).

-

Derivatization Reagents: 3-nitrophenylhydrazine hydrochloride (3-NPH), N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).[6]

-

Sample Preparation: Human plasma (K2-EDTA), Protein precipitation plates or microcentrifuge tubes.

2. Standard and Internal Standard Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 2,2-Dimethylbutanoic acid and this compound in methanol.

-

Working Standard Solutions: Serially dilute the 2,2-Dimethylbutanoic acid primary stock with 50:50 acetonitrile:water to prepare calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock with 50:50 acetonitrile:water.

3. Sample Preparation Protocol (Human Plasma)

-

Aliquoting: Pipette 50 µL of human plasma samples, calibration standards, and quality control samples into a 96-well plate or microcentrifuge tubes.

-

Protein Precipitation: Add 200 µL of the Internal Standard Working Solution in acetonitrile to each well.

-

Mixing: Mix thoroughly for 5 minutes to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the plate at 4000 x g for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer 100 µL of the supernatant to a new 96-well plate.

-

Derivatization:

-

Quenching and Dilution: Stop the reaction by adding 200 µL of 0.1% formic acid in water.[6][7]

-

Injection: The plate is now ready for injection into the LC-MS/MS system.

4. LC-MS/MS Conditions

The chromatographic separation of the derivatized analytes is performed using a reversed-phase C18 column.[7][8] Mass spectrometric detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

|---|---|

| Column | Kinetex® 2.6 µm XB-C18, 50 x 2.1 mm or equivalent[7] |

| Mobile Phase A | 0.1% Formic Acid in Water[7] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[7] |

| Flow Rate | 0.5 mL/min[9] |

| Column Temperature | 40 °C[9] |

| Injection Volume | 5 µL |

| LC Gradient | As described in the table below |

Table 2: LC Gradient Program

| Time (min) | % Mobile Phase B |

|---|---|

| 0.0 | 10 |

| 0.3 | 20 |

| 2.5 | 45 |

| 2.6 | 100 |

| 3.0 | 100 |

| 3.1 | 10 |

| 4.0 | 10 |

Table 3: Mass Spectrometry Parameters

| Parameter | Value |

|---|---|

| Ionization Mode | Negative Ion Electrospray (ESI-)[6] |

| Ion Spray Voltage | -4500 V[6] |

| Source Temperature | 450 °C[6] |

| Curtain Gas | 25 psi[6] |

| Source Gas 1 | 55 psi[6] |

| Source Gas 2 | 50 psi[6] |

| Resolution | Unit (Q1 and Q3)[6] |

Data Presentation

Table 4: MRM Transitions and Compound Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

|---|---|---|---|---|

| 2,2-Dimethylbutanoic acid-3NPH | 250.1* | 137.0* | 100 | -25 |

| This compound-3NPH | 261.2* | 137.0* | 100 | -25 |

Note: The exact m/z values for the 3-NPH derivatives should be confirmed empirically. The precursor ion corresponds to the [M-H]- of the derivatized compound. The product ion for the deuterated standard is assumed to be the same non-deuterated fragment (the 3-nitrophenylhydrazide portion), but this must be optimized.

Table 5: Representative Quantitative Performance

| Parameter | Expected Value |

|---|---|

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995[10] |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | < 12%[10] |

| Inter-day Precision (%CV) | < 20%[10] |

| Accuracy (% Recovery) | 92% - 120%[10] |

Visualizations

Caption: Experimental workflow from sample preparation to final quantification.

References

- 1. 2,2-Dimethylbutanoic acid | C6H12O2 | CID 11684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. LC/MS/MS Method Package for Short Chain Fatty Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 3. Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatization and LC-HRMS analysis [protocols.io]

- 4. tandfonline.com [tandfonline.com]

- 5. A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lipidmaps.org [lipidmaps.org]

- 7. Quantification of Fecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analytic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rapid and Precise Measurement of Serum Branched-Chain and Aromatic Amino Acids by Isotope Dilution Liquid Chromatography Tandem Mass Spectrometry | PLOS One [journals.plos.org]

- 9. A Facile Profiling Method of Short Chain Fatty Acids Using Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of 2,2-Dimethylbutanoic Acid using GC-MS with a Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylbutanoic acid, a short-chain fatty acid (SCFA), is a molecule of increasing interest in biomedical research, particularly in the study of inborn errors of metabolism such as propionic acidemia and methylmalonic acidemia. Accurate quantification of this and other SCFAs in biological matrices is crucial for understanding disease pathophysiology and for the development of novel therapeutics. Gas chromatography-mass spectrometry (GC-MS) offers a robust and sensitive platform for the analysis of volatile compounds. However, due to their polar nature, SCFAs require derivatization to increase their volatility for GC-MS analysis. This application note provides a detailed protocol for the quantification of 2,2-Dimethylbutanoic acid in biological samples using its deuterated internal standard, 2,2-Dimethylbutanoic acid-d11, and silylation for derivatization.

Biological Context: The Propionyl-CoA Catabolism Pathway

2,2-Dimethylbutanoic acid is investigated for its potential therapeutic role in metabolic disorders like propionic acidemia, which arises from a deficiency in the enzyme propionyl-CoA carboxylase (PCC).[1][2] This enzyme is critical for the breakdown of the amino acids isoleucine, valine, threonine, and methionine, as well as odd-chain fatty acids.[3] A defect in PCC leads to the accumulation of toxic metabolites, including propionyl-CoA.[4][5] Understanding this pathway is essential for the development of targeted therapies.

Experimental Workflow

The general workflow for the analysis of 2,2-Dimethylbutanoic acid involves sample preparation, including the addition of the deuterated internal standard, extraction, and derivatization, followed by GC-MS analysis and data processing.

Quantitative Data Summary

The following table summarizes the expected mass spectrometric and chromatographic data for the trimethylsilyl (B98337) (TMS) derivatives of 2,2-Dimethylbutanoic acid and its deuterated internal standard. These values are representative and may vary based on the specific instrumentation and analytical conditions.

| Compound | Derivative | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| 2,2-Dimethylbutanoic acid | TMS-ester | ~8-12 | 117 | 159, 189 |

| This compound | TMS-ester | ~8-12 | 128 | 170, 200 |

Experimental Protocols

Materials and Reagents

-

2,2-Dimethylbutanoic acid (≥98% purity)

-

This compound (≥98% purity, isotopic purity ≥98%)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine (B92270) (anhydrous, ≥99.8%)

-

Ethyl acetate (B1210297) (HPLC grade)

-

Hexane (HPLC grade)

-

Sodium sulfate (B86663) (anhydrous)

-

Methanol (B129727) (HPLC grade)

-

Deionized water

-

Biological matrix (e.g., plasma, urine)

Sample Preparation

-

Standard and Internal Standard Stock Solutions: Prepare stock solutions of 2,2-Dimethylbutanoic acid and this compound in methanol at a concentration of 1 mg/mL.

-

Calibration Standards and Quality Controls: Prepare a series of calibration standards by spiking appropriate amounts of the 2,2-Dimethylbutanoic acid stock solution into the biological matrix. Similarly, prepare quality control (QC) samples at low, medium, and high concentrations.

-

Sample Extraction:

-

To 100 µL of plasma or urine sample, calibration standard, or QC, add 10 µL of the this compound internal standard working solution (e.g., 10 µg/mL).

-

Acidify the sample by adding 50 µL of 1M HCl.

-

Perform liquid-liquid extraction by adding 500 µL of ethyl acetate, vortexing for 2 minutes, and centrifuging at 10,000 x g for 5 minutes.

-

Transfer the organic (upper) layer to a clean tube. Repeat the extraction step and combine the organic layers.

-

Dry the pooled organic extract over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Derivatization Protocol

-

To the dried extract, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.

-

Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or oven.

-

After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of silylated short-chain fatty acids. These should be optimized for the specific instrument used.

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 250°C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Oven Temperature Program | Initial temperature of 60°C, hold for 2 minutes, ramp to 150°C at 10°C/min, then ramp to 280°C at 20°C/min, and hold for 5 minutes. |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Method Validation Parameters

A comprehensive validation of the method should be performed to ensure its accuracy and reliability. The following parameters are typically evaluated for bioanalytical methods:

| Parameter | Typical Acceptance Criteria |

| Linearity | R² ≥ 0.99 for the calibration curve |

| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 |

| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy |

| Precision | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LOQ) |

| Accuracy | Within ±15% of the nominal concentration (±20% at LOQ) |

| Recovery | Consistent and reproducible across the concentration range |

| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement |

| Stability | Analyte stability under various storage and processing conditions |

Conclusion

This application note provides a comprehensive framework for the quantitative analysis of 2,2-Dimethylbutanoic acid in biological samples using GC-MS with a deuterated internal standard and silylation-based derivatization. The detailed protocols and method parameters serve as a valuable resource for researchers in drug development and metabolic disease studies. Adherence to rigorous method validation is essential to ensure the generation of high-quality, reliable data.

References

- 1. Propionic Acidemia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Propionic Acidemia: Overview, Etiology and Pathophysiology, Epidemiology [emedicine.medscape.com]

- 3. gpnotebook.com [gpnotebook.com]

- 4. Propanoate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application of 2,2-Dimethylbutanoic Acid-d11 in Metabolomics Research: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2,2-Dimethylbutanoic acid-d11 as an internal standard in metabolomics research. This deuterated standard is a crucial tool for the accurate quantification of its non-labeled counterpart, 2,2-dimethylbutanoic acid, and other structurally similar short-chain fatty acids (SCFAs) in complex biological matrices. Its use significantly enhances the reliability and reproducibility of analytical methods by correcting for variations during sample preparation and analysis.

Application Notes

This compound is the isotopically labeled form of 2,2-dimethylbutanoic acid, a branched-chain fatty acid. In metabolomics, particularly in quantitative studies using mass spectrometry (MS) and nuclear magnetic resonance (NMR), stable isotope-labeled compounds like this are considered the gold standard for internal standards. They exhibit nearly identical physicochemical properties to the endogenous analyte, ensuring they behave similarly during extraction, derivatization, and chromatographic separation. This co-elution characteristic is optimal for correcting matrix effects and variabilities in instrument response.

The primary application of this compound is in targeted metabolomics for the precise quantification of 2,2-dimethylbutanoic acid. The non-labeled form of this compound is of interest as it has been identified as a potential clinical development candidate for the treatment of metabolic disorders such as propionic acidemia and methylmalonic acidemia.[1] Furthermore, it has been investigated for its role in other therapeutic areas.[2] Accurate measurement of its concentration in biological fluids is therefore critical for pharmacokinetic and pharmacodynamic (PK/PD) studies.

Key Applications Include:

-

Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of 2,2-dimethylbutanoic acid as a therapeutic agent.

-

Biomarker Validation: Quantifying endogenous levels of 2,2-dimethylbutanoic acid as a potential biomarker for disease states.

-

Metabolic Flux Analysis: While less common for a deuterated standard used for quantification, it can be employed in studies tracing the metabolic fate of related compounds.

-

Quality Control in Metabolomics Platforms: Ensuring the accuracy and reproducibility of analytical runs over time.

Quantitative Data Summary

The following tables summarize typical performance data for analytical methods utilizing this compound as an internal standard. The data is representative of what can be achieved with the protocols outlined below and is based on performance characteristics reported for similar short-chain fatty acid analyses.[2][3][4]

Table 1: LC-MS/MS Method Performance for Quantification of 2,2-Dimethylbutanoic Acid

| Parameter | Result |

| Linearity (R²) | > 0.99 |

| Limit of Quantification (LOQ) | 10 - 100 ng/mL |

| Accuracy | 95 - 107% |

| Precision (CV%) | < 10% |

| Recovery | > 90% |

Table 2: GC-MS Method Performance for Quantification of 2,2-Dimethylbutanoic Acid

| Parameter | Result |

| Linearity (R²) | > 0.99 |

| Limit of Quantification (LOQ) | 50 - 200 ng/mL |

| Accuracy | 93 - 112% |

| Precision (CV%) | < 15% |

| Recovery | > 85% |

Experimental Protocols

Protocol 1: Quantification of 2,2-Dimethylbutanoic Acid in Human Plasma using LC-MS/MS

This protocol describes a method for the quantitative analysis of 2,2-dimethylbutanoic acid in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

1. Materials and Reagents:

-

2,2-Dimethylbutanoic acid (analytical standard)

-

This compound (internal standard)

-

Acetonitrile (B52724) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (blank)

2. Standard and Internal Standard Preparation:

-

Prepare a stock solution of 2,2-Dimethylbutanoic acid (1 mg/mL) in acetonitrile.

-

Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.

-

Prepare a working internal standard solution (1 µg/mL) by diluting the stock solution with acetonitrile.

-

Prepare calibration standards by spiking blank human plasma with appropriate volumes of the 2,2-Dimethylbutanoic acid stock solution to achieve a concentration range of 10 ng/mL to 10,000 ng/mL.

3. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the internal standard working solution (1 µg/mL).

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

4. LC-MS/MS Analysis:

-

LC System: A standard HPLC or UHPLC system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate the analyte from matrix components (e.g., start with 10% B, ramp to 90% B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI), positive or negative mode (to be optimized).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for both 2,2-Dimethylbutanoic acid and this compound. These need to be determined by infusion of the individual standards.

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

-

Determine the concentration of 2,2-Dimethylbutanoic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Quantification of Short-Chain Fatty Acids including 2,2-Dimethylbutanoic Acid in Fecal Samples using GC-MS

This protocol provides a method for the analysis of SCFAs, including 2,2-dimethylbutanoic acid, in fecal samples using gas chromatography-mass spectrometry (GC-MS) with derivatization and this compound as an internal standard.

1. Materials and Reagents:

-

SCFA standards (including 2,2-Dimethylbutanoic acid)

-

This compound

-

Fecal samples

-

MTBE (Methyl-tert-butyl ether)

-